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Compound of Interest

Compound Name: Tyrphostin 47

Cat. No.: B1229819

Get Quote

Chemical Name: (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide Common Aliases:

Tyrphostin 47, AG-213, RG-50864 CAS Number: 118409-60-2 Molecular Weight: 220.25

g/mol [1]

Mechanism of Action: Tyrphostin 47 belongs to the benzylidenemalononitrile class. It acts as

an ATP-competitive inhibitor, docking into the catalytic cleft of the EGFR kinase domain. The

two hydroxyl groups on the phenyl ring mimic the tyrosine substrate, while the nitrile and

thioamide groups facilitate hydrogen bonding within the ATP pocket, effectively preventing the

transfer of the

-phosphate from ATP to the tyrosine residue on the receptor tail.

Physical Properties & Handling:

Solubility: Soluble in DMSO (up to 50 mg/mL) and Ethanol.[2]

Stability: Light-sensitive. Solutions are typically orange; significant darkening indicates

oxidation/degradation.

Storage: Stock solutions should be aliquoted and stored at -20°C, protected from light.
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Primary Target Identification: EGFR (ErbB1)
The primary validated target of Tyrphostin 47 is the EGFR tyrosine kinase. Unlike modern

covalent inhibitors (e.g., afatinib) that bind irreversibly to Cys797, Tyrphostin 47 is a reversible

inhibitor.

Quantitative Profile:

Target Assay Type IC50 Value Notes

EGFR (ErbB1) In Vitro Kinase Assay 2.4 µM

Pure enzyme assay;

ATP concentration

dependent.

EGFR (ErbB1)
Cellular

Autophosphorylation
20 - 50 µM

Higher conc. required

due to high

intracellular ATP.

HER2 (ErbB2) In Vitro Kinase Assay > 100 µM

Displays significant

selectivity for EGFR

over HER2.

PDGFR In Vitro Kinase Assay > 50 µM
Low affinity compared

to EGFR.

Expert Insight: Researchers often observe a discrepancy between in vitro (cell-free) IC50s and

cellular IC50s. This is characteristic of ATP-competitive inhibitors. Intracellular ATP

concentrations are in the millimolar range (1-5 mM), vastly outcompeting the inhibitor compared

to biochemical assays where ATP is often kept at

levels (10-50 µM). Validation experiments must account for this shift.

The "Dirty" Profile: Off-Target and Pleiotropic
Effects
To ensure scientific integrity, data generated using Tyrphostin 47 must be controlled for known

off-target effects.
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A. WNK1 Inhibition Tyrphostin 47 has been identified as a non-specific inhibitor of WNK1

(With-No-Lysine Kinase 1), a serine/threonine kinase involved in ion transport and blood

pressure regulation.[1] This is critical when studying renal physiology or intracellular ion

homeostasis, as observed effects may be WNK1-mediated rather than EGFR-mediated.

B. Topoisomerase I Interference Unlike pure kinase inhibitors, Tyrphostin 47 has been shown

to inhibit DNA Topoisomerase I activity in vitro. It acts by interfering with the enzyme's binding

to DNA, potentially confounding proliferation assays by introducing direct DNA replication

stress independent of EGFR signaling.

C. Disambiguation: HSP47

Clarification: Tyrphostin 47 is NOT an inhibitor of Heat Shock Protein 47 (HSP47), a

collagen-specific chaperone. The sharing of the number "47" is coincidental. While

Tyrphostin 47 may indirectly affect collagen synthesis via EGFR downregulation in

fibroblasts, it does not directly bind HSP47.

Experimental Validation Workflows
Protocol A: Cellular Autophosphorylation Inhibition (The
"Gold Standard")
This protocol validates the compound's ability to engage EGFR in a complex cellular

environment.

Reagents:

Cell Line: A431 (Human epidermoid carcinoma) – High EGFR expression.

Ligand: Recombinant Human EGF (100 ng/mL).

Lysis Buffer: RIPA buffer supplemented with 1 mM Na3VO4 (Sodium Orthovanadate) and

Protease Inhibitor Cocktail. Critical: Vanadate is essential to preserve phosphotyrosine

signal.

Step-by-Step Methodology:

Seeding: Plate A431 cells (5 x 10^5 cells/well) in 6-well plates; grow to 80% confluence.
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Starvation: Wash 2x with PBS. Incubate in serum-free medium for 16–24 hours to reduce

basal EGFR phosphorylation.

Pre-treatment: Add Tyrphostin 47 (0, 10, 20, 50, 100 µM) to wells. Incubate for 2 hours at

37°C.

Control: DMSO vehicle control (0 µM).

Negative Control:Tyrphostin A1 (AG-9) at 50 µM (inactive analog).

Stimulation: Add EGF (final conc. 100 ng/mL) directly to the medium. Incubate for exactly 5

minutes at 37°C.

Termination: Aspirate medium rapidly. Wash 1x with ice-cold PBS containing 1 mM Na3VO4.

Lysis: Add 200 µL ice-cold Lysis Buffer. Scrape cells and collect lysate.

Western Blot:

Primary Antibody 1: Anti-pEGFR (Tyr1068 or Tyr1173) – Detects active receptor.

Primary Antibody 2: Anti-Total EGFR – Loading control to prove receptor degradation

didn't occur.

Primary Antibody 3: Anti-beta-Actin – General loading control.

Interpretation: A successful validation shows a dose-dependent decrease in pEGFR signal

without a loss of Total EGFR signal. If Total EGFR decreases significantly, the compound may

be inducing cytotoxicity or receptor internalization/degradation rather than simple kinase

inhibition.

Visualization of Signaling & Workflow
Diagram 1: EGFR Signaling Pathway & Tyrphostin 47
Intervention
This diagram illustrates the canonical pathway and the specific points of intervention and off-

target risk.
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Caption: Mechanistic pathway of Tyrphostin 47 showing primary ATP-competitive inhibition of

EGFR and known off-target interactions.

Diagram 2: Validation Logic Flowchart
A decision tree for researchers to validate observed effects.
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Caption: Decision matrix for validating Tyrphostin 47 mechanism of action in cellular assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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